2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide
Description
2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a quinoline core, a fluorobenzenesulfonyl group, and an acetamide moiety. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.
Properties
IUPAC Name |
2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O4S/c1-3-18-7-12-23-22(14-18)26(31)24(34(32,33)21-10-8-19(27)9-11-21)15-29(23)16-25(30)28-20-6-4-5-17(2)13-20/h4-15H,3,16H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPELPLUELABPAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the quinoline core using 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Acetamide Formation: The final step involves the acylation of the intermediate product with 3-methylphenylacetyl chloride in the presence of a base like triethylamine.
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.
Chemical Reactions Analysis
2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, depending on the reagents and conditions used.
Common reagents for these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects could be explored for the treatment of various diseases, particularly those involving inflammation or infection.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit enzymes involved in DNA replication, while the fluorobenzenesulfonyl group may enhance binding affinity and specificity. The acetamide moiety could contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar compounds to 2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide include other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a quinoline core.
Quinoline N-oxides: Compounds with potential antimicrobial and anticancer activities.
Fluorobenzenesulfonyl derivatives: Compounds with enhanced binding affinity and specificity due to the presence of the fluorobenzenesulfonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
The compound 2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide is a novel quinoline derivative with potential therapeutic applications. Its unique structural features suggest promising biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 478.54 g/mol . The compound's structure includes a quinoline core substituted with a fluorobenzenesulfonyl group, which may enhance its solubility and biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Quinoline derivative |
| Substituents | 4-fluorobenzenesulfonyl, ethyl group, N-(3-methylphenyl)acetamide |
| Molecular Weight | 478.54 g/mol |
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. For instance, structural analogs of the compound have shown effectiveness against various bacterial strains and protozoan pathogens. The presence of the sulfonamide group is hypothesized to contribute to its antibacterial properties.
Case Study: Antimicrobial Efficacy
In a study examining similar quinoline derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. Results demonstrated that modifications in the sulfonyl group significantly influenced antimicrobial potency, suggesting that this compound may exhibit comparable or enhanced activity.
Antimalarial Activity
Quinoline derivatives are well-known for their antimalarial effects. Compounds such as chloroquine and quinine have been extensively studied for their ability to inhibit the growth of Plasmodium species.
Mechanism of Action
The proposed mechanism involves interference with heme detoxification in the malaria parasite, leading to toxic accumulation of heme. The unique substituents in our compound may enhance binding affinity to critical biological targets within the parasite.
In Silico Studies
Recent advancements in computational chemistry have allowed for detailed molecular docking studies to predict the binding affinity of this compound to various biological targets.
Molecular Docking Results
Using software such as AutoDock Vina, simulations indicated high binding affinity to enzymes involved in the metabolic pathways of malaria parasites. This suggests potential as a lead compound for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
